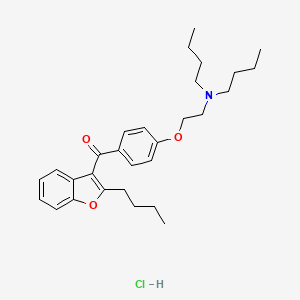
ICA-121431
概要
説明
ICA-121431 is a potent and selective inhibitor of voltage-gated sodium channels, specifically targeting the NaV1.3 and NaV1.1 subtypes. It exhibits high selectivity and potency, making it a valuable tool in scientific research, particularly in the study of sodium channel function and related pathologies .
科学的研究の応用
ICA-121431 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function and modulation of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions involving sodium channel dysfunction, such as epilepsy and pain disorders.
Industry: Utilized in the development of new drugs targeting sodium channels and in the study of ion channel pharmacology .
作用機序
ICA-121431 exerts its effects by selectively inhibiting the NaV1.3 and NaV1.1 sodium channels. It binds to the voltage sensor domain of these channels, stabilizing them in an inactivated state and preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the generation and propagation of action potentials, thereby modulating neuronal excitability and signaling .
生化学分析
Biochemical Properties
ICA-121431 plays a crucial role in biochemical reactions by selectively inhibiting voltage-gated sodium channels, specifically NaV1.3 and NaV1.1 . It interacts with the extracellular amino acids in the S2 and S3 segments of the voltage sensor domain IV (VSDIV), which is essential for its efficacy . This interaction blocks the TTX-sensitive NaV1.3 sodium channels upregulated in HEK-293 cells . The compound exhibits high selectivity, with IC50 values of 13 nM and 23 nM for NaV1.3 and NaV1.1, respectively .
Cellular Effects
This compound significantly impacts various types of cells and cellular processes. It has been shown to block NaV1.3 and NaV1.1 channels, thereby reducing neuronal excitability and action potential firing . In menthol-sensitive sensory neurons, this compound decreases excitability by blocking NaV1.1 currents . Additionally, in stem cell-derived neuron models of SCN3A encephalopathy, this compound normalizes action potential thresholds and aberrant firing patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the activated domain IV voltage sensor of NaV channels . This binding strengthens the Ile-Phe-Met motif’s interaction with its receptor site, stabilizing the channel in an inactivated state . This compound exhibits up to 1,000-fold selectivity against other TTX-sensitive or resistant sodium channels, such as NaV1.5 and NaV1.8 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and potency over time. It is a potent and selective inhibitor of NaV1.3 and NaV1.1 channels, with IC50 values of 13 and 23 nM, respectively . The compound exhibits long-term effects on cellular function, including the reversal of dendritic hyperexcitability in epileptic mice . This compound can be stored at room temperature for several weeks and at -20°C for longer periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Local administration of this compound has been shown to reverse hypersensitivity induced by trigeminal nerve injury . The compound’s specificity in blocking NaV1.1 and NaV1.3 channels makes it a potential therapeutic target for treating neuropathic pain . High doses may lead to toxic or adverse effects, necessitating careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with voltage-gated sodium channels. It exhibits high selectivity for NaV1.3 and NaV1.1 channels, with minimal activity against other sodium channels . The compound’s interaction with the S1-S4 voltage sensor segment of homologous domain 4 influences its metabolic activity and selectivity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with voltage-gated sodium channels . It exhibits high selectivity for NaV1.3 and NaV1.1 channels, which influences its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are critical for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily within the voltage-gated sodium channels, particularly NaV1.3 and NaV1.1 . The compound’s interaction with the S1-S4 voltage sensor segment of homologous domain 4 directs it to specific compartments within the cell . This localization is essential for its activity and function in modulating sodium channel activity .
準備方法
The synthesis of ICA-121431 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the sulfonamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
化学反応の分析
ICA-121431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
類似化合物との比較
ICA-121431 is unique in its high selectivity and potency for NaV1.3 and NaV1.1 channels. Similar compounds include:
PF-04856264: Another selective sodium channel inhibitor with high potency for NaV1.7 channels.
Tetrodotoxin: A well-known sodium channel blocker with broad-spectrum activity but less selectivity.
Lidocaine: A local anesthetic that blocks sodium channels but lacks the high selectivity of this compound. The uniqueness of this compound lies in its ability to selectively target specific sodium channel subtypes, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQNPPONHUJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313254-51-2 | |
| Record name | 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



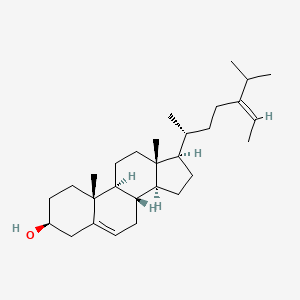


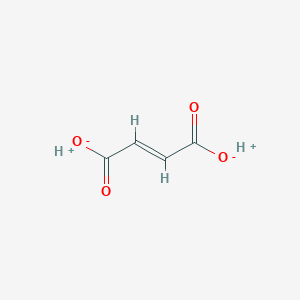

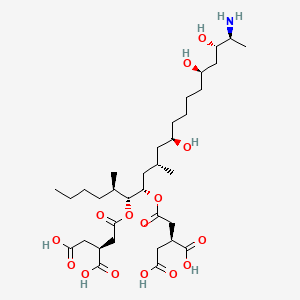
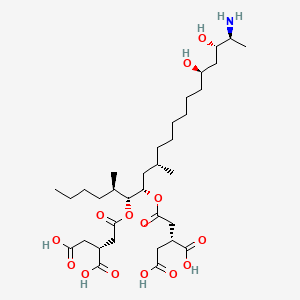
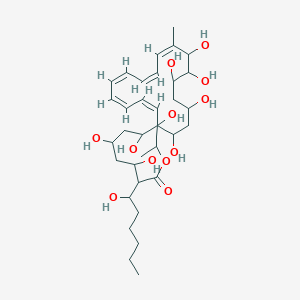

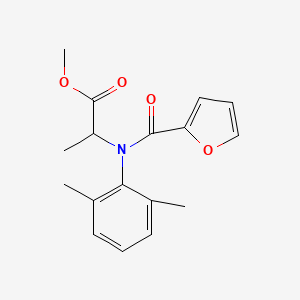
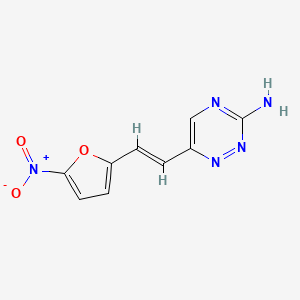
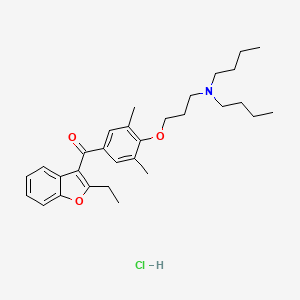
![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)
